1-[benzyl(propan-2-yl)amino]-3-(naphthalen-1-yloxy)propan-2-ol
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Overview
Description
1-[benzyl(propan-2-yl)amino]-3-(naphthalen-1-yloxy)propan-2-ol is a complex organic compound that features a combination of benzyl, propan-2-yl, and naphthalen-1-yloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[benzyl(propan-2-yl)amino]-3-(naphthalen-1-yloxy)propan-2-ol typically involves multiple stepsThe reaction conditions often require the use of strong bases and solvents like dimethyl sulfoxide (DMSO) to facilitate the nucleophilic attacks .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. Catalysts and high-pressure conditions might be employed to accelerate the reaction rates and ensure complete conversion of reactants .
Chemical Reactions Analysis
Types of Reactions: 1-[benzyl(propan-2-yl)amino]-3-(naphthalen-1-yloxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydride, lithium diisopropylamide
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[benzyl(propan-2-yl)amino]-3-(naphthalen-1-yloxy)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of polymers.
Mechanism of Action
The mechanism of action of 1-[benzyl(propan-2-yl)amino]-3-(naphthalen-1-yloxy)propan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .
Comparison with Similar Compounds
- 1-[benzyl(propan-2-yl)amino]-3-(naphthalen-2-yloxy)propan-2-ol
- 1-[benzyl(propan-2-yl)amino]-3-(phenylmethoxy)propan-2-ol
- 1-[benzyl(propan-2-yl)amino]-3-(phenoxy)propan-2-ol
Uniqueness: 1-[benzyl(propan-2-yl)amino]-3-(naphthalen-1-yloxy)propan-2-ol is unique due to the presence of the naphthalen-1-yloxy group, which imparts specific electronic and steric properties that can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds that may have different substituents or structural configurations .
Properties
IUPAC Name |
1-[benzyl(propan-2-yl)amino]-3-naphthalen-1-yloxypropan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO2/c1-18(2)24(15-19-9-4-3-5-10-19)16-21(25)17-26-23-14-8-12-20-11-6-7-13-22(20)23/h3-14,18,21,25H,15-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJUYSHEKLLUFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)CC(COC2=CC=CC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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